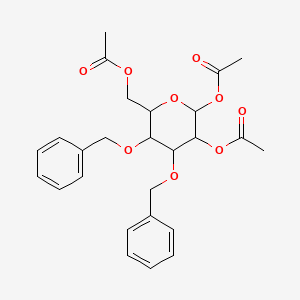

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose: is a synthetic derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of acetyl and benzyl groups, which are protective groups used in organic synthesis to prevent certain reactions from occurring at specific sites on the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose typically involves the protection of hydroxyl groups on the mannose molecule. The process generally includes the following steps:

Acetylation: The hydroxyl groups at positions 1, 2, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Benzylation: The hydroxyl groups at positions 3 and 4 are benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

化学反応の分析

Types of Reactions

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl and benzyl groups can be removed under acidic or basic conditions to yield the free sugar.

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Substitution: The acetyl and benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Hydrolysis: Free mannose or partially deprotected derivatives.

Oxidation: Mannonic acid or mannoic acid derivatives.

Substitution: Derivatives with different protective groups or functional groups.

科学的研究の応用

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block for various synthetic processes.

作用機序

The mechanism of action of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose involves its role as a protected sugar derivative. The acetyl and benzyl groups protect the hydroxyl groups from unwanted reactions, allowing for selective reactions at other sites on the molecule. This selective protection is crucial in the synthesis of complex carbohydrates and glycosides, where precise control over the reaction sites is necessary.

類似化合物との比較

Similar Compounds

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in carbohydrate synthesis.

3,4,6-Tri-O-acetyl-D-glucal: A similar compound with acetyl groups at different positions.

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: A fully acetylated mannose derivative.

Uniqueness

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose is unique due to its specific pattern of acetylation and benzylation, which provides selective protection for the hydroxyl groups. This selective protection is advantageous in synthetic chemistry, allowing for the stepwise construction of complex molecules.

生物活性

1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose (CAS No. 65827-57-8) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of three acetyl groups and two benzyl ether functionalities, which contribute to its unique chemical properties and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula for 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose is C26H30O9, with a molecular weight of approximately 486.51 g/mol. The compound features several functional groups that play a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H30O9 |

| Molecular Weight | 486.51 g/mol |

| Density | 1.24 g/cm³ |

| Melting Point | 73-75 °C |

| Boiling Point | 572 °C at 760 mmHg |

Synthesis

The synthesis of this compound typically involves the selective acetylation and benzylation of mannopyranose derivatives. The methodologies employed can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research has indicated that derivatives of mannopyranose exhibit antimicrobial activity. A study evaluating various glycosides reported that certain acetylated derivatives possess inhibitory effects against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are critical in preventing oxidative stress-related diseases. Investigations into the antioxidant capacity of carbohydrate derivatives have shown that compounds like 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose can scavenge free radicals effectively. This activity is attributed to the presence of hydroxyl groups in the benzyl moieties .

Cytotoxic Effects

A notable area of research involves the cytotoxic effects of this compound on cancer cell lines. In vitro studies have demonstrated that certain concentrations can induce apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting glycosidases, which are enzymes involved in carbohydrate metabolism. Such inhibition could be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption .

Study on Antimicrobial Activity

In a controlled laboratory setting, researchers tested the antimicrobial effects of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-α-D-mannopyranose against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli when treated with concentrations above 50 µg/mL.

Cytotoxicity Assessment

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound at concentrations ranging from 10 to 100 µg/mL resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

特性

IUPAC Name |

[5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOZVWQAKGBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。